6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
- It contains a thiazolo-purine core, which combines features of both thiazole and purine heterocycles.
- The compound’s systematic name reflects its substituents: two hydroxyethyl groups and two methyl groups.
- Its molecular formula is C11H16N6O2S .
6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione: is a complex organic compound with a unique structure.
Preparation Methods
- Synthetic Routes :
- One synthetic approach involves the cyclization of an appropriate precursor. For example, starting from 6-amino-1,3-dimethyluracil, the thiazole ring can be formed via intramolecular cyclization with a suitable reagent.
- Another method employs the condensation of 6-amino-1,3-dimethyluracil with bis(2-hydroxyethyl)amine, leading to the desired compound.
- Reaction Conditions :
- Cyclization reactions often require mild acidic or basic conditions.
- The condensation reaction proceeds under neutral or slightly acidic conditions.
- Industrial Production :
- Industrial-scale production methods may involve continuous flow processes or batch reactions.
- Optimization of yield, purity, and scalability is crucial for large-scale synthesis.
Chemical Reactions Analysis
- Reactivity :
- 6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various reactions:
- Oxidation : Oxidative processes may modify the thiazole or purine moieties.
- Reduction : Reduction can affect the functional groups.
- Substitution : Substituents can be replaced by other groups.
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution: React with appropriate nucleophiles or electrophiles.
- 6-{[bis(2-hydroxyethyl)amino]methyl}-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various reactions:
- Major Products :
- Oxidation may lead to hydroxylated or carbonylated derivatives.
- Reduction could yield partially saturated analogs.
- Substitution reactions result in modified side chains.
Scientific Research Applications
- Chemistry :
- Investigate the compound’s reactivity, stability, and novel derivatives.
- Explore its potential as a building block for other heterocyclic compounds.
- Biology and Medicine :
- Assess its bioactivity, including antimicrobial, antiviral, or anticancer properties.
- Study its interactions with biological macromolecules (e.g., enzymes, receptors).
- Industry :
- Evaluate its use in materials science (e.g., organic semiconductors, dyes).
- Consider applications in pharmaceuticals or agrochemicals.
Mechanism of Action
- Targets and Pathways :
- Investigate how the compound interacts with specific proteins or nucleic acids.
- Explore its impact on cellular signaling pathways.
- Determine whether it modulates enzymatic activity or gene expression.
Comparison with Similar Compounds
- Uniqueness :
- Compare it to related purine derivatives or thiazole-containing compounds.
- Highlight any distinctive features, such as its fused thiazolo-purine ring system.
- Similar Compounds :
- 5-(2-hydroxyethyl)-6-methyl-2-aminouracil (CAS No. 31492-83-8) shares some structural similarities .
- 6-Amino-1,3-dimethyluracil (CAS No. 3977-29-5) is a related compound .
Remember that further research and experimental validation are essential to fully understand the compound’s properties and applications
Properties
Molecular Formula |
C14H19N5O4S |
---|---|
Molecular Weight |
353.40 g/mol |
IUPAC Name |
8-[[bis(2-hydroxyethyl)amino]methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione |
InChI |
InChI=1S/C14H19N5O4S/c1-16-11-10(12(22)17(2)14(16)23)19-9(8-24-13(19)15-11)7-18(3-5-20)4-6-21/h8,20-21H,3-7H2,1-2H3 |
InChI Key |
LLHZGIIBLBMIJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C(=CSC3=N2)CN(CCO)CCO |
Origin of Product |
United States |
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